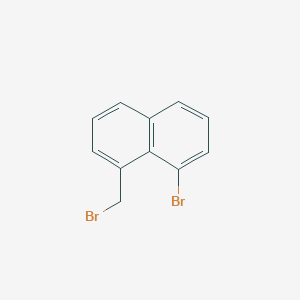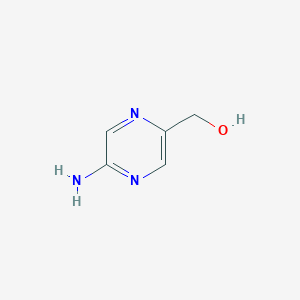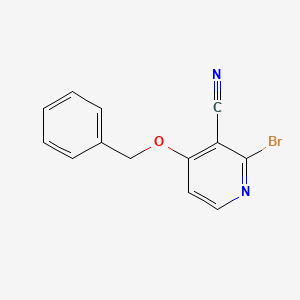
4-(Benzyloxy)-2-bromonicotinonitrile
概要
説明
4-(Benzyloxy)-2-bromonicotinonitrile, also known as BBN, is a chemical compound that has been widely used in scientific research. It is a derivative of nicotinonitrile, which is a heterocyclic compound that contains a pyridine ring. BBN has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-(Benzyloxy)-2-bromonicotinonitrile is not fully understood, but it is thought to involve binding to specific targets in cells. In the case of nicotinic acetylcholine receptors, 4-(Benzyloxy)-2-bromonicotinonitrile is believed to bind to the alpha7 subtype of the receptor and modulate its activity. In the case of protein kinases, 4-(Benzyloxy)-2-bromonicotinonitrile is believed to inhibit the activity of the enzyme by binding to its active site.
Biochemical and Physiological Effects:
4-(Benzyloxy)-2-bromonicotinonitrile has been shown to have a variety of biochemical and physiological effects. In studies using cell lines and animal models, 4-(Benzyloxy)-2-bromonicotinonitrile has been shown to modulate the activity of nicotinic acetylcholine receptors, inhibit the activity of protein kinases, and induce apoptosis (programmed cell death) in cancer cells. 4-(Benzyloxy)-2-bromonicotinonitrile has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(Benzyloxy)-2-bromonicotinonitrile in lab experiments is its high purity and stability. 4-(Benzyloxy)-2-bromonicotinonitrile is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-(Benzyloxy)-2-bromonicotinonitrile is its relatively low solubility in water, which can make it difficult to use in aqueous solutions. 4-(Benzyloxy)-2-bromonicotinonitrile also has a relatively short half-life in vivo, which can limit its usefulness in animal studies.
将来の方向性
There are several future directions for research involving 4-(Benzyloxy)-2-bromonicotinonitrile. One area of interest is the development of novel compounds based on 4-(Benzyloxy)-2-bromonicotinonitrile for use in cancer therapy. Another area of interest is the use of 4-(Benzyloxy)-2-bromonicotinonitrile as a tool for studying the function of nicotinic acetylcholine receptors and protein kinases. Additionally, there is potential for the use of 4-(Benzyloxy)-2-bromonicotinonitrile in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
科学的研究の応用
4-(Benzyloxy)-2-bromonicotinonitrile has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-(Benzyloxy)-2-bromonicotinonitrile has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, 4-(Benzyloxy)-2-bromonicotinonitrile has been used as a precursor for the synthesis of nicotinonitrile-based inhibitors of protein kinases, which are enzymes that play a key role in cell signaling and are important targets for cancer therapy.
In biochemistry, 4-(Benzyloxy)-2-bromonicotinonitrile has been used as a tool for studying the function of nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission in the nervous system. 4-(Benzyloxy)-2-bromonicotinonitrile has been shown to bind selectively to the alpha7 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
In pharmacology, 4-(Benzyloxy)-2-bromonicotinonitrile has been used as a reference compound for evaluating the activity of nicotinic acetylcholine receptor agonists and antagonists. 4-(Benzyloxy)-2-bromonicotinonitrile has also been used as a positive control in assays for measuring the activity of protein kinases.
特性
IUPAC Name |
2-bromo-4-phenylmethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHDEVSCHQKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromonicotinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)

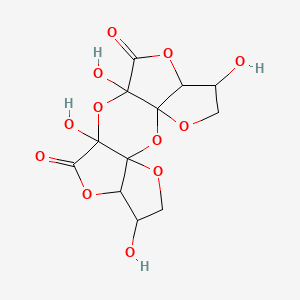
![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
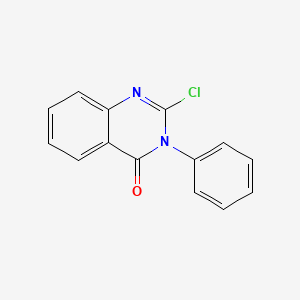
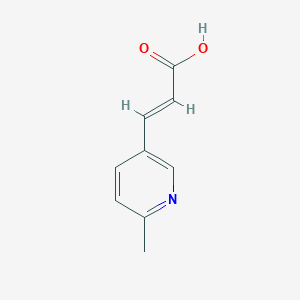
![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)
